molecular formula C20H15OP B096259 (Triphenylphosphoranylidene)ketene CAS No. 15596-07-3

(Triphenylphosphoranylidene)ketene

Cat. No. B096259
CAS RN: 15596-07-3
M. Wt: 302.3 g/mol
InChI Key: MNASRBWCHRURHY-UHFFFAOYSA-N
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Description

(Triphenylphosphoranylidene)ketene is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. It is known for its ability to react with different types of compounds, including Pt(II) complexes, to form unique derivatives . The compound has also been synthesized through various methods, including the reaction of sodium bis(trimethylsilyl)amide with (methoxycarbonylmethylene)triphenylphosphorane .

Synthesis Analysis

The synthesis of (Triphenylphosphoranylidene)ketene has been achieved through the reaction of sodium bis(trimethylsilyl)amide with (methoxycarbonylmethylene)triphenylphosphorane, leading to β-elimination and the formation of the desired ketene . This method provides a new pathway for the synthesis of this compound and its analogs, expanding the toolkit available for chemists working with ylides and ketenes.

Molecular Structure Analysis

The molecular structure of (Triphenylphosphoranylidene)ketene has been elucidated through three-dimensional X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P21/n, with bond lengths in the cumulene chain being remarkably short. The chain is bent at an angle of 145±5° at the carbon atom nearest the phosphorus, suggesting a π-π type of interaction that influences the molecular geometry .

Chemical Reactions Analysis

(Triphenylphosphoranylidene)ketene has been shown to react with Pt(II) complexes, leading to the formation of novel bis-η1-ketenyl derivatives. These reactions have been characterized by IR, 1H, and 31P-NMR measurements, demonstrating the compound's reactivity and the potential to form stable solutions at low temperatures . Additionally, it has been used as a bifunctional reagent in the synthesis of cyclopentenones and α,β-unsaturated ketones, showcasing its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Triphenylphosphoranylidene)ketene are closely related to its molecular structure and reactivity. The short bond lengths and bent cumulene chain indicate a degree of strain and reactivity that can be exploited in chemical reactions. The compound's stability at low temperatures and its reactivity with various substrates make it a valuable reagent in the synthesis of complex organic molecules .

Scientific Research Applications

(Triphenylphosphoranylidene)ketene is a nucleophilic two-carbon building block that participates in a variety of reactions . It’s used in the field of organic chemistry, specifically in the formation of C-C bonds .

One specific application of (Triphenylphosphoranylidene)ketene is in the creation of ketene-functionalized polymers . This process involves the use of Meldrum’s acid as both a synthetic building block and a thermolytic precursor to dialkyl ketenes . The ketene-functionalized polymers are directly detected by their characteristic infrared absorption and are found to be stable under ambient conditions . The inherent ability of ketenes to provide crosslinking via dimerization and to act as reactive chemical handles via addition, provides a simple methodology for application in complex materials challenges .

  • Synthesis of Chiral Ylides and Their Use in Wittig Reaction

    • Summary : (Triphenylphosphoranylidene)ketene is used in the synthesis of chiral ylides, which are then used in the Wittig reaction . The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones .
    • Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. Generally, the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, which is where (Triphenylphosphoranylidene)ketene comes into play .
    • Results : The result of this application is the formation of an alkene, which is a fundamental structure in organic chemistry and can be used in a variety of further reactions .
  • Cycloaddition, Multi-component, and Domino Reactions

    • Summary : (Triphenylphosphoranylidene)ketene participates in a variety of reactions including cycloaddition, multi-component, and domino reactions . These reactions are fundamental in organic synthesis and allow for the construction of complex molecules from simpler building blocks .
    • Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. In general, these reactions involve the reaction of (Triphenylphosphoranylidene)ketene with other organic molecules under specific conditions to form more complex structures .
    • Results : The result of these applications is the formation of complex organic molecules, which can be used in a variety of applications, from pharmaceuticals to materials science .
  • Synthesis of Zampanolide and Dactylolide

    • Summary : (Triphenylphosphoranylidene)ketene is used in the synthesis of natural products zampanolide and dactylolide . This is achieved through the coupling of Bestmann ylide, an alcohol, and an α,β-unsaturated aldehyde .
    • Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. In this case, primary and secondary alcohols, including allylic alcohols, are suitable substrates .
    • Results : The result of this application is the formation of α,β,γ,δ-unsaturated esters (dienoates), which represents a highly efficient route to unsaturated polyketide derivatives .
  • Synthesis of Chiral Ylides for Use in Wittig Reaction

    • Summary : (Triphenylphosphoranylidene)ketene is used in the synthesis of chiral ylides for use in the Wittig reaction . The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones .
    • Method : The specific method of application or experimental procedures would depend on the specific reaction conditions and the substrates used. Generally, the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, which is where (Triphenylphosphoranylidene)ketene comes into play .
    • Results : The result of this application is the formation of an alkene, which is a fundamental structure in organic chemistry and can be used in a variety of further reactions .

Future Directions

(Triphenylphosphoranylidene)ketene has proven synthetic utility and is used in the formation of a wide range of (triphenylphosphoranylidene)acyl derivatives . Its future directions could involve further exploration of its unique properties and potential applications in proteomics research and organic synthesis .

properties

InChI

InChI=1S/C20H15OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNASRBWCHRURHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=C=C=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Triphenylphosphoranylidene)ketene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Triphenylphosphoranylidene)ketene
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(Triphenylphosphoranylidene)ketene
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Citations

For This Compound
97
Citations
M Bartlett - Synlett, 2013 - thieme-connect.com
(Triphenylphosphoranylidene) ketene (1), also known as the Bestmann ylide, is a reagent with intriguing properties and proven synthetic utility. 1 After early reports of this compound by …
Number of citations: 8 www.thieme-connect.com
S Pachali, C Hofmann, G Rapp, R Schobert, A Baro… - 2009 - Wiley Online Library
The three‐component reaction between ylide Ph 3 PCCO, amines and aldehydes is known to afford selectively (E)‐α,β‐unsaturated amides. We applied a variant of this methodology to …
GH Birum, CN Matthews - Journal of the American Chemical …, 1968 - ACS Publications
… Abstract: Stable, ylide-substituted 1,3-cyclobutanediones 4 were synthesized from triphenylphosphoranylideneketene, Ph3P=C=C=0 (1), and aldehydes or active ketones, presumably …
Number of citations: 74 pubs.acs.org
MG Makramalla, MT Diab, CN Sherren… - … , Sulfur, and Silicon …, 2012 - Taylor & Francis
The reactivity of ketenylidenetriphenylphosphorane (1) with the protic reagents 2,4,6-trimethylphenol (7), 2,6-di-tert-butyl-4-methylphenol (8), and diphenylamine (9) has been explored. …
Number of citations: 3 www.tandfonline.com
R Schobert - Organic Syntheses, 2005 - cir.nii.ac.jp
PREPARATION OF (TRIPHENYLPHOSPHORANYLIDENE)-KETENE FROM (METHOXYCARBONYLMETHYLENE)-TRIPHENYLPHOSPHORANE | CiNii Research CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす …
Number of citations: 52 cir.nii.ac.jp
J Wang, SZY Ting, JE Harvey - Beilstein Journal of Organic …, 2015 - beilstein-journals.org
Bestmann ylide [(triphenylphosphoranylidene) ketene] acts as a chemical linchpin that links nucleophilic entities, such as alcohols or amines, with carbonyl moieties to produce …
Number of citations: 6 www.beilstein-journals.org
R Schobert, C Jagusch - Tetrahedron, 2005 - Elsevier
The naturally occurring 3-acyltetramic acids (3-acylpyrrolidine-2,4-diones) melophlin A, B, C and G were prepared in few steps from α-aminoesters or their hydrochlorides by cyclization …
Number of citations: 70 www.sciencedirect.com
NA Giffin, M Makramalla, AD Hendsbee… - Organic & …, 2011 - pubs.rsc.org
In this paper, we report a novel synthesis of anhydrous 1-hydroxy-2,2,6,6-tetramethyl-piperidine (TEMPO-H). An X-ray crystal structure and full characterization of the compound are …
Number of citations: 55 pubs.rsc.org
R Schobert, M Dietrich, G Mullen… - Synthesis, 2006 - thieme-connect.com
The versatility of the ylide (triphenylphosphoranylidene) ketene (Ph 3 P= C= C= O, 3) in the construction of tetronic and tetramic acids from various carboxylic acid derivatives is …
Number of citations: 49 www.thieme-connect.com
MM Kabat - The Journal of Organic Chemistry, 1995 - ACS Publications
The synthesis of digitoxigenin (1) from 3/3-acetoxyandrost-5-en-17-one (2) involves construction of the 21-hydroxy-20-keto pregnane side chain from l-bromo-l-(trimethylsilyl) ethylene …
Number of citations: 32 pubs.acs.org

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